Cas no 88111-74-4 (4-Bromo-2,5-dimethylbenzaldehyde)

4-Bromo-2,5-dimethylbenzaldehyde structure
88111-74-4 structure
Product Name:4-Bromo-2,5-dimethylbenzaldehyde
CAS No:88111-74-4
MF:C9H9BrO
MW:213.071161985397
MDL:MFCD16295236
CID:644670
PubChem ID:13119101
Update Time:2025-10-05

4-Bromo-2,5-dimethylbenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Bromo-2,5-dimethylbenzaldehyde
    • Benzaldehyde, 4-bromo-2,5-dimethyl-
    • 4-Bromo-2,5-dimethyl-benzaldehyde
    • 4-Bromo-2,5-dimethylbenzaldehyde (ACI)
    • DTXSID10519395
    • AS-76028
    • ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • EN300-154374
    • SB39334
    • 88111-74-4
    • SCHEMBL3847770
    • MFCD16295236
    • DB-367404
    • Z1203658775
    • AKOS013504956
    • CS-0153575
    • SY261265
    • MDL: MFCD16295236
    • Inchi: 1S/C9H9BrO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3
    • InChI Key: ZTZFGJSUCDDCRK-UHFFFAOYSA-N
    • SMILES: O=CC1C(C)=CC(Br)=C(C)C=1

Computed Properties

  • Exact Mass: 211.98368g/mol
  • Monoisotopic Mass: 211.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 17.1Ų

4-Bromo-2,5-dimethylbenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-1g
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
1g
831.08CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-5g
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
5g
2527.17CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-25g
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
25g
8463.46CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-500mg
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
500mg
746.28CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-250mg
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
250mg
669.95CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
03R0405-100mg
4-Bromo-2,5-dimethyl-benzaldehyde
88111-74-4 96%
100mg
585.15CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK959-1g
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
1g
1191.0CNY 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK959-200mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
200mg
372.0CNY 2021-07-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-MK959-50mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%
50mg
168.0CNY 2021-07-09
Chemenu
CM368092-250mg
4-Bromo-2,5-dimethylbenzaldehyde
88111-74-4 95%+
250mg
$61 2022-05-27

4-Bromo-2,5-dimethylbenzaldehyde Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  10 min, -78 °C
1.2 -78 °C → rt; 1 h, rt
Reference
Preparation of Polyfunctional Aryl Azides from Aryl Triazenes. A New Synthesis of Ellipticine, 9-Methoxyellipticine, Isoellipticine, and 7-Carbethoxyisoellipticine
Liu, Ching-Yuan; et al, Journal of Organic Chemistry, 2007, 72(19), 7106-7115

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 1.5 h, -30 °C; overnight, rt
Reference
H-Bonded Effects on Novel Supramolecular Dendrimers Containing Electron-Transporting Donor Dendrons and Single/Double H-Bonded Acceptor Emitters
Wu, Chung-Wen; et al, Macromolecules, 2006, 39(23), 7985-7997

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
1.2 -
Reference
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

Production Method 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
Reference
Preparation of Polyfunctional Arylmagnesium, or Arylzinc Reagents Bearing a Triazene Moiety and Their Applications in Organic Synthesis
Liu, Ching-Yuan, 2007, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C
1.2 Reagents: Butyllithium ;  1 h, 0 °C
1.3 3 - 6 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
Reference
Alkyne Metathesis with Simple Catalyst Systems: Efficient Synthesis of Conjugated Polymers Containing Vinyl Groups in Main or Side Chain
Brizius, Glen; et al, Journal of the American Chemical Society, 2000, 122(50), 12435-12440

Production Method 6

Reaction Conditions
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, tetrafluoroborate(1-) (1:1) Catalysts: 2-Aminobenzenesulfonic acid ,  Palladium diacetate Solvents: Trifluoroacetic acid ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  15 h, rt; 24 h, 90 °C
Reference
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; et al, Journal of the American Chemical Society, 2018, 140(8), 2789-2792

Production Method 7

Reaction Conditions
Reference
Synthesis and chiral recognition of novel crown ethers incorporating helicene chiral centers
Nakazaki, Masao; et al, Journal of the Chemical Society, 1983, (14), 787-8

Production Method 8

Reaction Conditions
1.1 Reagents: Iodine ,  Bromine
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Remarkable Dependence of the Final Charge Separation Efficiency on the Donor-Acceptor Interaction in Photoinduced Electron Transfer
Higashino, Tomohiro; et al, Angewandte Chemie, 2016, 55(2), 629-633

Production Method 9

Reaction Conditions
1.1 Reagents: Acetic acid ,  Phosphoric acid ,  Hydrogen bromide Solvents: Water
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ,  Nitropropane
2.2 -
Reference
Synthesis and chiral recognition of optically active crown ethers incorporating a helicene moiety as the chiral center
Yamamoto, Koji; et al, Journal of the Chemical Society, 1990, (2), 271-6

4-Bromo-2,5-dimethylbenzaldehyde Raw materials

4-Bromo-2,5-dimethylbenzaldehyde Preparation Products

4-Bromo-2,5-dimethylbenzaldehyde Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
Order Number:A1043462
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:15
Price ($):238.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:88111-74-4)4-Bromo-2,5-dimethylbenzaldehyde
A1043462
Purity:99%
Quantity:5g
Price ($):238.0
Email